methyl 3-amino-1-cyano-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-2-carboxylate
Overview
Description
Methyl 3-amino-1-cyano-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-2-carboxylate is a useful research compound. Its molecular formula is C17H14FN3O2 and its molecular weight is 311.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of structurally complex molecules like methyl 3-amino-1-cyano-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-2-carboxylate often involves multi-step organic reactions, aiming at introducing various functional groups that enable further chemical transformations or biological activities. An example of such synthetic complexity can be seen in the work on isoxazole-mediated synthesis strategies for α-aminopyrrole derivatives, showcasing advanced synthetic routes to generate molecules with pyrrole cores, similar to the compound of interest (Galenko et al., 2019). This highlights the synthetic versatility and the strategic introduction of functionalities like amino and cyano groups that are pivotal in the compound under discussion.
Structural Analogs and Reactivity
Investigating molecules with similar structural frameworks or functionalities provides insights into the reactivity and possible applications of the compound . Studies on molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate reveal insights into hydrogen bonding patterns and molecular packing, which are crucial for understanding the solid-state properties and potential material science applications of structurally related compounds (Portilla et al., 2007).
Potential Biological Activities
The incorporation of functionalities such as the amino, cyano, and fluoro groups into a single molecular framework often aims at achieving specific biological activities. For instance, the synthesis and evaluation of pyrrole derivatives for their antimicrobial activities illustrate the methodological approach to explore the bioactive potential of molecules with pyrrole cores, akin to our compound of interest (Mistry et al., 2016). While these studies do not directly involve the exact compound , they underscore the broader research interest in pyrrole derivatives for developing new therapeutic agents.
properties
IUPAC Name |
methyl 3-amino-1-cyano-4-fluoro-1-(1-methylpyrrol-2-yl)indene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-21-8-4-7-12(21)17(9-19)10-5-3-6-11(18)13(10)15(20)14(17)16(22)23-2/h3-8H,20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKMMXIQQHIWAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2(C3=C(C(=CC=C3)F)C(=C2C(=O)OC)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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